BenchChemオンラインストアへようこそ!

BDM31827

EthR Inhibitor Tuberculosis Antimicrobial Resistance

BDM31827 is an EthR inhibitor and ethionamide booster. It blocks EthR-mediated transcriptional repression, increasing ethA expression and ethionamide bioactivation. Limited public pharmacologic data precludes generic substitution, ensuring experimental reproducibility. Used as a chemical probe for EthR target engagement and transcriptional regulation studies in M. tuberculosis. Ideal for reference ligand and assay development. For research use only.

Molecular Formula C22H18N2O3S
Molecular Weight 390.5 g/mol
Cat. No. B13438432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBDM31827
Molecular FormulaC22H18N2O3S
Molecular Weight390.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C22H18N2O3S/c1-26-17-5-4-6-18(13-17)27-14-21(25)23-16-11-9-15(10-12-16)22-24-19-7-2-3-8-20(19)28-22/h2-13H,14H2,1H3,(H,23,25)
InChIKeyFYJKPCFYYJGKDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BDM31827: A Structurally-Defined EthR Inhibitor for Multidrug-Resistant Tuberculosis Research [1]


BDM31827 (CAS 1388658-04-5, C22H18N2O3S, MW 390.45) is a synthetic small molecule inhibitor of EthR (the transcriptional repressor of ethionamide monooxygenase) [2]. It functions as an ethionamide booster in antitubercular research by blocking EthR-mediated transcriptional repression, thereby increasing the bioactivation of ethionamide . The compound is used as a chemical probe for the investigation of EthR-dependent transcriptional regulation in Mycobacterium tuberculosis [3].

Why Generic Substitution Fails for BDM31827 in EthR Inhibition Studies


Direct, quantitative head-to-head comparisons of BDM31827 against other EthR inhibitors are not available in the public literature. However, the limited public pharmacologic data for BDM31827 precludes generic substitution within EthR inhibition studies, as the compound's precise potency (IC50/Kd), binding kinetics, cellular efficacy, and selectivity profile remain uncharacterized relative to known analogs. Substituting BDM31827 with another EthR inhibitor would introduce undefined experimental variables that could confound target engagement and functional outcomes [1].

BDM31827: Quantitative Comparative Evidence Guide for Scientific Selection


Quantitative Differentiation of BDM31827 Is Not Publicly Available

Publicly available information does not contain quantitative comparative data for BDM31827 against specific comparator compounds. The available literature characterizes BDM31827 as an EthR inhibitor and ethionamide booster without disclosing specific potency metrics (e.g., IC50, Kd), selectivity profiles, or head-to-head comparisons against other EthR inhibitors or ethionamide boosters [1].

EthR Inhibitor Tuberculosis Antimicrobial Resistance

Research Application Scenarios for BDM31827 Based on Verified Target Engagement


Investigation of EthR-Dependent Ethionamide Potentiation in M. tuberculosis

BDM31827 is employed as a chemical probe to study the transcriptional repression of ethA by EthR and its impact on ethionamide bioactivation. The compound blocks EthR binding to its DNA operator site, thereby increasing ethA expression and subsequent ethionamide activation [1]. This application is relevant for research into multidrug-resistant tuberculosis mechanisms.

Structure-Activity Relationship Studies of EthR Inhibitors

BDM31827 can serve as a reference ligand in computational or biophysical studies aimed at understanding the binding determinants of EthR inhibitors. The compound's benzothiazole and methoxyphenoxy structural features provide a scaffold for analog development and optimization .

In Vitro Assays to Validate EthR Target Engagement

BDM31827 can be used in biochemical or cell-based assays to confirm EthR target engagement, including EthR-DNA binding assays and ethA reporter gene assays in mycobacterial cultures [1]. Its application is limited to in vitro research contexts, as in vivo efficacy and pharmacokinetic data are not publicly disclosed.

Quote Request

Request a Quote for BDM31827

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.